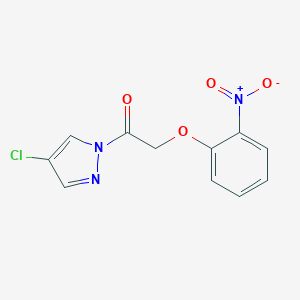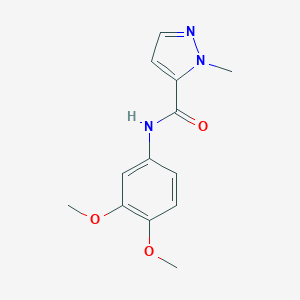![molecular formula C22H25NO4 B214300 1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214300.png)
1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indole derivatives. It is also known as GW501516 or Endurobol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, sports, and research.
Mecanismo De Acción
1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one works by activating PPARδ, a nuclear receptor that plays a critical role in various biological processes such as lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, which results in an increase in endurance and energy expenditure.
Biochemical and Physiological Effects:
1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and stamina in athletes, improve lipid metabolism, and reduce inflammation. It has also been shown to have potential therapeutic effects on metabolic disorders such as diabetes, obesity, and dyslipidemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a potent and selective activator of PPARδ, which makes it a valuable tool for studying the role of PPARδ in various biological processes. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on 1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to study its potential therapeutic effects on metabolic disorders such as diabetes, obesity, and dyslipidemia. Another direction is to investigate its potential use as a performance-enhancing drug in sports. Additionally, there is a need for further research on the potential adverse effects of this compound and its optimal dosing for different applications.
Métodos De Síntesis
The synthesis of 1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of indole-3-carboxylic acid with butyl isocyanate, followed by the reaction with ethyl 4-bromobenzoate and sodium hydride. The final product is purified using column chromatography to obtain pure 1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
1-Butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as medicine, sports, and research. In medicine, it has been shown to have potential therapeutic effects on metabolic disorders such as diabetes, obesity, and dyslipidemia. In sports, it has been used as a performance-enhancing drug due to its ability to increase endurance and stamina. In research, it has been used as a tool to study the role of peroxisome proliferator-activated receptor delta (PPARδ) in various biological processes.
Propiedades
Nombre del producto |
1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C22H25NO4 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C22H25NO4/c1-3-5-14-23-19-9-7-6-8-18(19)22(26,21(23)25)15-20(24)16-10-12-17(13-11-16)27-4-2/h6-13,26H,3-5,14-15H2,1-2H3 |
Clave InChI |
OWZPTQZEPCQQNO-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC)O |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)

![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)

![Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B214229.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B214230.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B214231.png)

![methyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B214238.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B214239.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B214240.png)